9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of both purine and pyrimidine moieties in this compound makes it particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine intermediates, which are then coupled through a series of nucleophilic substitution reactions. Common reagents used in these reactions include ethyl iodide, piperazine, and fluoropyrimidine derivatives. The reaction conditions often require controlled temperatures, typically ranging from room temperature to 100°C, and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the progress of the reaction and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine: Lacks the ethyl group at the 9-position.
9-ethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine: Lacks the fluorine atom in the pyrimidine ring.
9-ethyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9H-purine: Contains a chlorine atom instead of fluorine in the pyrimidine ring.
Uniqueness
The presence of both the ethyl group at the 9-position and the fluorine atom in the pyrimidine ring makes 9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine unique. These structural features may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H17FN8 |
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Molecular Weight |
328.35 g/mol |
IUPAC Name |
9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C15H17FN8/c1-2-22-10-21-12-13(22)19-9-20-14(12)23-3-5-24(6-4-23)15-17-7-11(16)8-18-15/h7-10H,2-6H2,1H3 |
InChI Key |
HYNDNZHWUCATEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
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